molecular formula C18H19BrN2O4 B11549880 2-(4-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide

2-(4-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11549880
M. Wt: 407.3 g/mol
InChI Key: VKZNZGZCWSOOET-RGVLZGJSSA-N
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Description

2-(4-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and a dimethoxyphenyl group connected via a propanehydrazide linkage. Its molecular formula is C18H19BrN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method starts with the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyalkane. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 2,3-dimethoxybenzaldehyde under acidic or basic conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate
  • [(E)-({3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene)amino]urea
  • 4-(4-bromophenoxy)benzoic acid

Uniqueness

2-(4-bromophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19BrN2O4

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H19BrN2O4/c1-12(25-15-9-7-14(19)8-10-15)18(22)21-20-11-13-5-4-6-16(23-2)17(13)24-3/h4-12H,1-3H3,(H,21,22)/b20-11+

InChI Key

VKZNZGZCWSOOET-RGVLZGJSSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC=C1)OC)OC)OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC=C1)OC)OC)OC2=CC=C(C=C2)Br

Origin of Product

United States

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